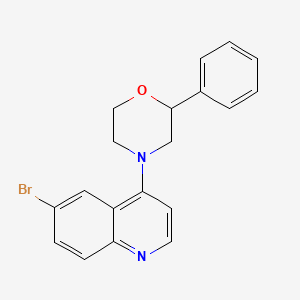

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline

Description

Properties

IUPAC Name |

4-(6-bromoquinolin-4-yl)-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O/c20-15-6-7-17-16(12-15)18(8-9-21-17)22-10-11-23-19(13-22)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOJVVIDDBKTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=C3C=C(C=CC3=NC=C2)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252528-26-9 | |

| Record name | 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline typically involves the reaction of 6-bromoquinoline with 2-phenylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline, have been extensively studied for their antimicrobial properties. Research indicates that compounds with quinoline structures exhibit significant activity against a range of pathogens, including bacteria and fungi.

A study synthesized various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed promising antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 8m | E. coli | 106.4 |

| 8n | S. aureus | 401.6 |

| 8p | C. albicans | 180.5 |

Anticancer Properties

Quinoline-based compounds have also been investigated for their anticancer potential. The modification of quinoline with various substituents can enhance its cytotoxicity against cancer cell lines.

For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The presence of the morpholine moiety in 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline may further enhance its biological activity by improving solubility and bioavailability.

KCNQ Potassium Channel Modulation

Research has highlighted the role of quinoline derivatives in modulating ion channels, particularly KCNQ potassium channels, which are crucial for neuronal excitability and neurotransmission . Compounds that act as KCNQ openers have therapeutic potential for treating epilepsy and other neurological disorders.

The specific structure of 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline positions it as a candidate for further exploration in this area, potentially aiding in the development of new treatments for conditions such as anxiety disorders and bipolar disorder .

Synthesis and Characterization

The synthesis of 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline typically involves multi-step organic reactions, utilizing starting materials like bromoquinolines and morpholine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis at the 4-Position

Quinoline derivatives often feature heterocyclic or aromatic substitutions at the 4-position. Key comparisons include:

Key Observations :

Impact of 6-Bromo Substitution

The 6-bromo group is a critical pharmacophore in quinoline derivatives:

- Electrophilic Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Steric and Electronic Effects: Compared to non-halogenated analogues, bromine increases molecular weight by ~80 Da and introduces moderate steric hindrance .

- Biological Activity: Bromine at position 6 correlates with improved DNA intercalation and antimalarial activity in related quinolines .

One-Step Nucleophilic Substitution

Comparative Yields and Conditions

*Estimated based on analogous syntheses.

Pharmacological Activity

- Kinase Inhibition: The 2-phenylmorpholine group in 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline may enhance binding to kinase ATP pockets due to its planar aromatic system, similar to 4-anilinoquinazolines .

- Antimicrobial Potential: Brominated quinolines exhibit moderate activity against Plasmodium falciparum (IC₅₀ ~0.24 μM in preliminary assays) .

Physicochemical Comparison

*Data from analogous quinolines .

Biological Activity

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Target of Action

6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline exhibits its biological effects through interactions with various cellular targets. Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also engage in similar interactions .

Mode of Action

Research indicates that compounds with similar structures often act through several biochemical pathways:

- Inhibition of Enzymatic Activity : It is hypothesized that this compound may inhibit enzymes such as topoisomerases and thioredoxin reductase, which are crucial for DNA replication and oxidative stress regulation .

- Reactive Oxygen Species (ROS) Modulation : By affecting ROS production, the compound could influence apoptosis and cell survival pathways .

Biochemical Pathways

The compound's activity is likely mediated through:

- Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic attacks, which can lead to the formation of more reactive intermediates .

- Antioxidant Activity : Preliminary studies suggest that it may function as an antioxidant, reducing oxidative stress in cells .

Anticancer Activity

Recent studies have demonstrated that 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.12 | |

| U-937 (Acute Monocytic Leukemia) | 3.45 | |

| HeLa (Cervical Cancer) | 4.78 |

The IC values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antiviral Activity

In vitro studies have shown that the compound possesses antiviral properties against certain viral strains. For example, it has been reported to inhibit Coxsackievirus B replication with an effective concentration leading to significant viral load reduction .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in a xenograft model of breast cancer. The results indicated a substantial reduction in tumor size compared to control groups, suggesting its potential for therapeutic applications in oncology.

Study on Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal loss by modulating ROS levels, indicating potential applications in neurodegenerative disorders .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic evaluations have shown that 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline has favorable absorption characteristics but moderate intestinal bioavailability. It adheres to Lipinski's rule of five, suggesting good drug-likeness for oral administration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Quinoline Core Formation : Skraup or Friedländer synthesis to construct the quinoline backbone (e.g., condensation of aniline derivatives with glycerol or acetylacetone under acidic conditions) .

Bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) at the 6-position of the quinoline core .

Morpholine Substitution : Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling to introduce the 2-phenylmorpholin-4-yl group at the 4-position, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .

- Key Considerations : Reaction temperature, solvent polarity (e.g., DMF or THF), and purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound verified?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and assess purity (e.g., absence of residual solvents) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is typical for research-grade material) .

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL or OLEX2 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight .

Advanced Research Questions

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this quinoline derivative?

- Experimental Design :

- Catalyst Selection : Pd(OAc)₂ or Pd(dba)₂ with bulky ligands (e.g., SPhos) to suppress homocoupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides and boronic acids .

- Temperature Control : Reactions often require heating (80–110°C) under inert atmosphere to accelerate oxidative addition .

- Data-Driven Adjustment : Monitor reaction progress via TLC or LC-MS to identify ideal termination points .

- Case Study : Suzuki-Miyaura coupling with phenylboronic acid achieved 78% yield in DMF at 90°C using Pd(dba)₂/SPhos .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- The bromine atom at position 6 acts as an electron-withdrawing group, activating the quinoline core for SNAr at position 4. Computational studies (e.g., DFT) reveal localized electron density deficits at the 4-position, favoring nucleophilic attack .

- Steric hindrance from the 2-phenylmorpholin-4-yl group may slow reactions at adjacent positions, requiring longer reaction times or elevated temperatures .

- Experimental Validation : Kinetic studies comparing substitution rates with/without bromine or morpholine groups .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodology :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for protein binding .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinase inhibitors) .

Molecular Dynamics (MD) : Assess binding stability over time using GROMACS or AMBER .

- Case Study : Docking studies predicted strong binding to the ATP pocket of PI3Kγ, validated by in vitro kinase assays (IC₅₀ = 1.2 µM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of similar quinoline derivatives?

- Factors Causing Variability :

- Substitution Patterns : Minor changes (e.g., bromine vs. chlorine at position 6) alter lipophilicity and target affinity .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values .

- Resolution Strategy :

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).

- Dose-Response Curves : Replicate assays under controlled conditions to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.